molecular formula C9H8N2S B2602145 (3-Ethynylphenyl)thiourea CAS No. 883949-25-5

(3-Ethynylphenyl)thiourea

Cat. No. B2602145
CAS RN: 883949-25-5
M. Wt: 176.24
InChI Key: CJLKRWCFKGBWFM-UHFFFAOYSA-N
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Description

(3-Ethynylphenyl)thiourea is a research-use-only compound with the molecular formula C9H8N2S and a molecular weight of 176.24 . It is available for purchase from various chemical suppliers .


Chemical Reactions Analysis

Thiourea and its derivatives are known to participate in various chemical reactions. For instance, they can react with alkyl halides to form isothiouronium salts, which upon further hydrolysis, result in the formation of thiol and urea .

Scientific Research Applications

Synthetic Precursors of New Heterocycles

Thioureas, including “(3-Ethynylphenyl)thiourea”, have been used extensively as synthetic precursors of new heterocycles . They play a crucial role in the synthesis of several important heterocyclic compounds .

Pharmacological Applications

Thioureas exhibit a wide variety of biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities . They have been used in the medicinal research area .

Materials Science and Technology

Thioureas find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers, and organocatalysts . They have promising roles in the fields of molecular recognition and materials science .

Coordination Complexes

Due to the presence of sulfur and nitrogen atoms, which have a multitude of bonding possibilities, their coordination chemistry toward metal ions has become very significant . Their abilities in complex formation and as heterocycle synthons have great significance in organic synthesis .

Biological Systems

Thiourea derivatives have wide applications in biological systems . They have demonstrated important biological activities such as herbicidal, insecticidal, antimicrobial, antitumor, antiviral, antiparasitic, antidiabetic, fungicidal, pesticidal, and urease inhibitory activities .

Organocatalysts

Thiourea derivatives also act as organocatalysts and have been used in many reactions . Their tremendously enhanced ligating properties resulted in the formation of transition metal complex compounds .

Safety and Hazards

Thiourea, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and may cause cancer. It is also suspected of damaging the unborn child .

Future Directions

Thiourea and its derivatives have been the subject of extensive study in coordination chemistry and have been widely used in various fields such as material sciences, molecular electronics, molecular recognition, agriculture, biological activities, and pharmaceuticals . Future research may focus on the development of more sustainable and efficient methods for the synthesis and application of thiourea derivatives, including (3-Ethynylphenyl)thiourea.

properties

IUPAC Name

(3-ethynylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c1-2-7-4-3-5-8(6-7)11-9(10)12/h1,3-6H,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLKRWCFKGBWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

883949-25-5
Record name (3-ethynylphenyl)thiourea
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